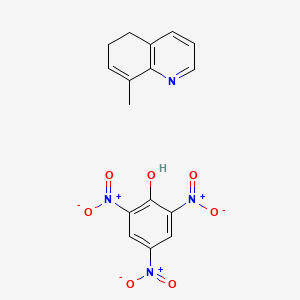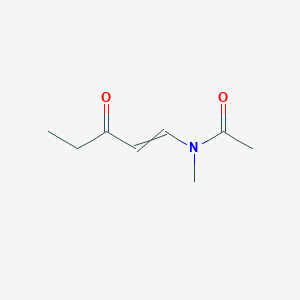
2,4,6-Trinitrophenol--8-methyl-5,6-dihydroquinoline (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid . The reaction conditions must be carefully controlled to avoid excessive nitration or decomposition of the product. For the preparation of 8-methyl-5,6-dihydroquinoline, a common method involves the reduction of 8-methylquinoline using hydrogen in the presence of a suitable catalyst . The combination of these two compounds to form 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be achieved through a coupling reaction under controlled conditions.
化学反应分析
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) undergoes various chemical reactions, including:
Substitution: The aromatic ring in 8-methyl-5,6-dihydroquinoline can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include sulfuric acid, nitric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard for analytical methods.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.
作用机制
The mechanism of action of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups in 2,4,6-Trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes . The quinoline moiety can interact with various biological targets, modulating their activity and leading to specific biological effects .
相似化合物的比较
2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) can be compared with other similar compounds such as:
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in dyes and antiseptics.
8-methylquinoline: A precursor to 8-methyl-5,6-dihydroquinoline, used in the synthesis of various organic compounds.
Quinoline: A heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2,4,6-Trinitrophenol–8-methyl-5,6-dihydroquinoline (1/1) lies in its combined properties, offering a broader range of applications and reactivity compared to its individual components.
属性
CAS 编号 |
60499-22-1 |
|---|---|
分子式 |
C16H14N4O7 |
分子量 |
374.30 g/mol |
IUPAC 名称 |
8-methyl-5,6-dihydroquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H11N.C6H3N3O7/c1-8-4-2-5-9-6-3-7-11-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-4,6-7H,2,5H2,1H3;1-2,10H |
InChI 键 |
XUSGJADYFIOGIA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC2=C1N=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)

